MTSEA-Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MTSEA-Chloride (CAS: 37597-96-9) is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) family. It selectively modifies free cysteine residues in proteins, forming mixed disulfides and introducing a positively charged side chain comparable in size to lysine . This property makes it a critical tool for studying cysteine accessibility, protein structure-function relationships, and ion channel gating mechanisms. This compound is typically supplied as a yellow powder and is widely used in biochemical and biophysical research due to its membrane permeability and reversible reactivity under reducing conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTSEA-Chloride can be synthesized through the reaction of methanethiol with 2-chloroethanol . The reaction typically involves the following steps:

Methanethiol Reaction: Methanethiol is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:

Bulk Reaction: Large quantities of methanethiol and 2-chloroethanol are reacted in a controlled environment.

Purification and Quality Control: The product is purified using industrial-scale crystallization techniques and undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

MTSEA-Chloride primarily undergoes substitution reactions, particularly with thiol groups in proteins and other molecules . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: this compound reacts with thiol groups in the presence of mild bases or neutral pH conditions.

Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or dithiothreitol for reduction.

Major Products Formed

The major products formed from the reactions of this compound include mixed disulfides when reacting with thiol groups . These products are often used to study protein structure and function.

Scientific Research Applications

Functional Studies of Ion Channels

MTSEA-Chloride is instrumental in probing the accessibility and dynamics of ion channels. For instance, studies have shown that MTSEA can be used to investigate the gating mechanisms of various ion channels by modifying specific cysteine residues introduced via site-directed mutagenesis. This application has been particularly valuable in understanding the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, where MTSEA's effects on current flow provide insights into channel behavior under different conditions .

Mapping Protein Structures

The use of MTSEA in conjunction with site-specific mutagenesis allows researchers to map the structural features of proteins. By selectively modifying cysteine residues, scientists can infer the spatial arrangement of these residues within the protein structure. This technique has been successfully applied to various ligand-gated ion channels, such as the NMDA glutamate receptor and GABA receptors, revealing critical information about their conformational states during activation .

Detection Systems

MTSEA has been incorporated into detection systems for specific RNA modifications. For example, a biotinylated form of MTSEA has been developed for detecting 4-thiouridine in RNA without denaturation. This method enhances sensitivity and specificity, allowing for better analysis of RNA structures in complex biological samples .

Investigating Protein-Protein Interactions

MTSEA can also be employed to study protein-protein interactions by modifying cysteine residues involved in these interactions. The modification can alter the binding affinity or functional properties of proteins, providing insights into their interaction dynamics. This application is crucial for understanding signaling pathways and cellular responses mediated by protein complexes .

Case Studies

Mechanism of Action

MTSEA-Chloride exerts its effects by specifically and rapidly reacting with thiol groups in proteins and other molecules . This reaction forms mixed disulfides, which can alter the structure and function of the target molecule. The primary molecular targets of this compound are cysteine residues in proteins, and the pathways involved include thiol-disulfide exchange reactions .

Comparison with Similar Compounds

MTS reagents share a common methanethiosulfonate core but differ in substituent groups, which dictate their charge, solubility, and applications. Below is a detailed comparison of MTSEA-Chloride with structurally and functionally related compounds.

Structural and Functional Differences

This compound vs. MTSEA Hydrobromide

- MTSEA Hydrobromide (CAS: 16599-33-0) is a bromide salt variant of MTSEA. Both compounds modify cysteine residues, but the counterion (Cl⁻ vs. Br⁻) affects solubility and reaction kinetics. This compound’s smaller ionic radius may enhance membrane permeability in certain cellular contexts .

- Charge : Both carry a +1 charge post-reaction, mimicking lysine’s electrostatic properties .

This compound vs. MTSES (Methanethiosulfonate Ethanesulfonate)

- MTSES (CAS: 184644-83-5) introduces a negatively charged sulfonate group upon cysteine modification. This charge difference restricts its use to extracellular or hydrophilic environments, unlike this compound, which penetrates membranes .

- Applications : MTSES is preferred for studying surface-exposed cysteine residues in membrane proteins, while this compound targets intracellular or buried sites .

This compound vs. MTSEA-DBCO

- MTSEA-DBCO (CAS: 2732568-75-9) incorporates a dibenzocyclooctyne (DBCO) group, enabling bioorthogonal "click chemistry" for labeling or conjugating modified proteins. This compound lacks this functionality but is simpler for basic cysteine accessibility studies .

- Molecular Weight : MTSEA-DBCO (428.57 g/mol) is significantly larger than this compound (~170 g/mol), limiting its use in sterically constrained environments .

This compound vs. MTSET (Methanethiosulfonate Ethyltrimethylammonium)

- MTSET (CAS: 91774-25-3) introduces a bulkier +1 charge due to its trimethylammonium group. While both reagents are membrane-permeant, MTSET’s larger size may reduce access to tightly packed cysteine residues compared to this compound .

Comparative Data Table

Biological Activity

MTSEA-Chloride, or 2-aminoethyl methanethiosulfonate hydrochloride, is a membrane-permeable reagent widely used in biochemical research to modify cysteine residues in proteins. This compound plays a significant role in studying protein structure and function, particularly in the context of ion channels and transporters. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is characterized by its ability to react with thiol groups, introducing a positive charge at the site of modification. This reaction can alter the functional properties of proteins, making it a valuable tool for investigating protein dynamics. The intrinsic reactivity of MTSEA with thiols is approximately 105M−1s−1, allowing for rapid modification under appropriate conditions .

1. Ion Channel Studies

This compound has been extensively employed in studies involving ion channels. By introducing cysteine residues at specific locations within channel proteins, researchers can utilize MTSEA to probe the accessibility and conformational changes associated with channel gating. For instance:

- Sodium Channels : Research demonstrated that MTSEA modification could elucidate voltage-dependent conformational changes in sodium channels, providing insights into their gating mechanisms .

- Acetylcholine Receptors : The application of MTSEA has facilitated the understanding of ligand-gated ion channels by revealing how conformational states influence cysteine accessibility .

2. Transporter Functionality

This compound is also used to study transporters like the serotonin transporter (SERT). A concentration-dependent increase in binding activity was observed when SERT mutants were treated with MTSEA, indicating that modifications can significantly affect transporter functionality .

Case Study 1: Modulation of Ion Channel Activity

A study focused on the modulation of GABA receptors demonstrated that MTSEA treatment altered receptor activity in a concentration-dependent manner. The results indicated that specific cysteine modifications could either enhance or inhibit receptor function, emphasizing the reagent's utility in functional assays .

Case Study 2: Cysteine Scanning Mutagenesis

In a comprehensive analysis using cysteine-scanning mutagenesis, researchers applied MTSEA to various transmembrane proteins. The findings revealed that certain positions within the protein structure were more susceptible to modification, correlating with functional changes observed in electrophysiological recordings .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Properties

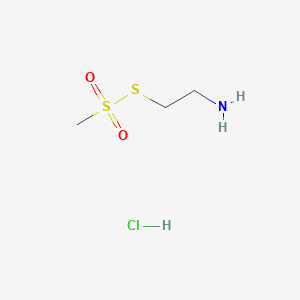

Molecular Formula |

C3H10ClNO2S2 |

|---|---|

Molecular Weight |

191.7 g/mol |

IUPAC Name |

2-methylsulfonylsulfanylethanamine;hydrochloride |

InChI |

InChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |

InChI Key |

YTDDUJNXUXWWDV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.